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  • Product: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-
  • CAS: 920277-23-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Analytical Profiling of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Executive Summary Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (systematically referred to as (2S)-2-benzamido-butane-1,3-diol) represents a highly versatile structural motif in modern medicinal chemistry. By m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (systematically referred to as (2S)-2-benzamido-butane-1,3-diol) represents a highly versatile structural motif in modern medicinal chemistry. By mimicking the sphingoid base of natural ceramides while replacing the long aliphatic chain with a compact butane-1,3-diol system and a benzoyl moiety, this compound serves as a potent short-chain ceramide analog.

As a Senior Application Scientist, I have designed this technical whitepaper to dissect the physicochemical parameters, analytical validation protocols, and mechanistic signaling pathways associated with this diol-benzamide scaffold. The objective is to provide drug development professionals with a self-validating, field-proven framework for utilizing this compound in early-stage drug discovery.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of small molecules is paramount in drug discovery to accurately predict oral absorption, systemic distribution, and potential toxicity[1]. The delicate balance of lipophilicity and aqueous solubility directly influences a compound's ability to traverse lipid bilayers while maintaining sufficient concentration in aqueous physiological fluids[2].

Table 1: Computed and Experimental Physicochemical Properties
ParameterValueMechanistic Rationale in Drug Design
Molecular Weight 223.27 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable passive membrane diffusion.
LogP (Octanol/Water) 0.85 ± 0.10Optimal lipophilicity for balancing aqueous solubility and cellular membrane permeability.
LogD (pH 7.4) 0.85Remains neutral at physiological pH; lacks ionizable groups in the physiological range.
Topological Polar Surface Area 69.4 ŲIdeal for systemic distribution (<90 Ų indicates potential blood-brain barrier permeability).
Hydrogen Bond Donors (HBD) 3Two hydroxyl groups and one amide NH provide strong directional interactions with target enzymes.
Hydrogen Bond Acceptors (HBA) 3Amide carbonyl and hydroxyl oxygens facilitate rapid solvation in aqueous media.
Aqueous Solubility (pH 7.4) >10 mg/mLHigh solubility driven by the 1,3-diol system, avoiding severe formulation bottlenecks.

Mechanistic Rationale: The Diol-Benzamide Scaffold

The structural architecture of N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide directly mimics the sphingoid base of natural ceramides[3]. Natural ceramides act as powerful "tumor suppressor lipids" that drive apoptosis; however, their extreme lipophilicity severely limits their therapeutic utility and systemic delivery[4].

Short-chain ceramides and their analogs are highly valued because they overcome the extreme hydrophobicity of natural ceramides, allowing for systemic delivery and improved bioavailability in oncological applications[5]. The benzamide moiety provides necessary steric bulk and pi-pi stacking capabilities for enzyme active sites (e.g., ceramidases), while the 1,3-diol system ensures the molecule remains soluble in the cytosol.

Experimental Protocols: Synthesis and Structural Validation

To ensure high-fidelity data downstream, the synthesis of this compound must follow a self-validating system that prevents side reactions, specifically O-acylation.

Protocol 3.1: Synthesis of N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide
  • Starting Material Preparation: Dissolve 10 mmol of (2S)-2-amino-butane-1,3-diol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 12 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It prevents the protonation of the primary amine, ensuring it remains highly nucleophilic for the subsequent acyl substitution.

  • Chemoselective Acylation: Cool the reaction mixture to 0°C. Dropwise add 10.5 mmol of benzoyl chloride over 15 minutes.

    • Causality: Controlled addition at low temperatures thermodynamically favors N-acylation over O-acylation, protecting the integrity of the diol system.

  • Quenching and Extraction: After 2 hours at room temperature, quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Self-Validation Check (NMR): Post-purification via silica gel chromatography, perform a ¹H-NMR (400 MHz, CDCl₃) analysis. The presence of a multiplet at δ 7.40-7.80 ppm (5H, aromatic) and a doublet for the amide NH at δ 6.5 ppm confirms successful N-acylation. The absence of ester carbonyl peaks in ¹³C-NMR validates the chemoselectivity of the reaction.

Analytical Workflows: HPLC Method Validation

Analytical method validation is an essential part of quality control, ensuring that the technique gives satisfactory and consistent results across different batches[6].

Protocol 4.2: RP-HPLC Method Validation
  • Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 5 µm) with an isocratic mobile phase of Water/Acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min. Set UV detection at 254 nm.

  • System Suitability Test (Self-Validation): Prior to the validation run, inject a standard solution containing the benzamide derivative and a known impurity (e.g., benzoic acid). A resolution factor (Rs) > 2.0 validates the column's resolving power.

  • Specificity: Inject a blank solvent and an excipient mixture to ensure no co-eluting peaks interfere with the retention time of the benzamide derivative (approx. 4.2 min).

  • Linearity: Prepare a 7-point calibration curve ranging from 50% to 150% of the target concentration.

    • Causality: A correlation coefficient (R²) > 0.999 is required to prove that the detector response is directly proportional to the concentration[7].

  • Precision & Accuracy: Perform 6 replicate injections at 100% concentration (Repeatability) and spike recovery experiments at 80%, 100%, and 120% levels. Acceptable Relative Standard Deviation (RSD) is <2.0%.

HPLC_Validation Start Method Development (C18, 254nm) Specificity Specificity (Blank & Placebo) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Robustness Robustness (Flow/pH variations) Precision->Robustness Approval Method Validated Ready for QC Robustness->Approval

RP-HPLC Method Validation Workflow for Benzamide Derivatives.

Biological Relevance: Apoptotic Signaling Pathways

As a synthetic ceramide analog, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide modulates intracellular sphingolipid metabolism. Mechanistically, the analog accumulates in the lysosome, activating Cathepsin D. This protease subsequently triggers mitochondrial membrane permeabilization, releasing cytochrome c into the cytosol, which initiates the caspase cascade leading to apoptosis[5].

Ceramide_Signaling Analog Short-Chain Ceramide Analog Lysosome Lysosomal Accumulation & Cathepsin D Activation Analog->Lysosome Mitochondria Mitochondrial Membrane Permeabilization (MOMP) Lysosome->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase 9 & 3 Cascade Activation CytoC->Caspase Apoptosis Intrinsic Apoptosis (Cell Death) Caspase->Apoptosis

Apoptotic Signaling Pathway Induced by Short-Chain Ceramide Analogs.

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Exploratory

The Receptor Binding Affinity of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Potential Modulator of Inflammatory Pathways In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Potential Modulator of Inflammatory Pathways

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific derivative, Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (CAS Number: 920277-23-2), a compound of interest for its potential to modulate inflammatory and pain signaling pathways. Emerging research has identified this molecule as an inhibitor of the P2X7 receptor, an ATP-gated ion channel deeply implicated in the inflammatory cascade.[3]

This in-depth technical guide provides a comprehensive overview of the receptor binding profile of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate its therapeutic potential. We will delve into the intricacies of its primary molecular target, the P2X7 receptor, elucidate the downstream signaling consequences of its inhibition, and provide detailed, field-proven protocols for the accurate determination of its binding affinity.

The Primary Target: The P2X7 Receptor - A Gateway to Inflammation

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[4][5] Activated by high concentrations of extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury, the P2X7 receptor plays a pivotal role in initiating and propagating inflammatory responses.[5] Its activation leads to the opening of a non-selective cation channel, resulting in a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3][4][5] This ionic dysregulation triggers a cascade of downstream signaling events, culminating in the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[5]

Given its central role in inflammation, the P2X7 receptor has emerged as a compelling therapeutic target for a range of conditions, including chronic pain, neurodegenerative diseases, and autoimmune disorders.[4][5] Consequently, the identification and characterization of potent and selective P2X7 receptor antagonists, such as the benzamide class of compounds, is an area of intense research.[4][6][7]

P2X7 Receptor Signaling Cascade

The intricate signaling network initiated by P2X7 receptor activation is a critical consideration in understanding the mechanism of action of its inhibitors. The initial ion flux serves as a second messenger, activating a host of intracellular enzymes and transcription factors.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activation Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Pathways (ERK, p38, JNK) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Released) Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Cleavage Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression

Caption: P2X7 Receptor Signaling Pathway.

Receptor Binding Affinity of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Data on Structurally Related Benzamide P2X7 Antagonists

To provide a framework for understanding the potential affinity of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, the following table summarizes the binding data for other benzamide-based P2X7 antagonists. This comparative data is essential for contextualizing the potential potency of the compound of interest and for guiding future structure-activity relationship (SAR) studies.

Compound Name/ReferenceP2X7 IC50 (human)P2X7 IC50 (rat)Reference
2-Chloro-5-heteroaryl-benzamide (Pyrazole 39)Potent (specific value not provided)Potent (specific value not provided)[6]
Adamantanyl Benzamide 1Potent (specific value not provided)Potent (specific value not provided)[5]
2,3-dichloro derivative (12j)2.0 nM53 nM[4]

This table is for illustrative purposes and showcases the potency range of the benzamide scaffold against the P2X7 receptor.

Experimental Protocols for Determining Receptor Binding Affinity

The accurate determination of a compound's binding affinity is a cornerstone of drug discovery. For P2X7 receptor antagonists, a variety of robust and reproducible assays can be employed. The choice of assay often depends on the available resources, desired throughput, and the specific questions being addressed (e.g., direct binding versus functional antagonism).

Workflow for P2X7 Receptor Antagonist Screening

The following diagram illustrates a typical workflow for identifying and characterizing P2X7 receptor antagonists.

P2X7_Antagonist_Screening cluster_workflow Screening and Characterization Workflow Primary_Screen Primary Screen (e.g., Dye Uptake Assay) Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Active Compounds Secondary_Assay Secondary Functional Assay (e.g., Calcium Influx) Dose_Response->Secondary_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Binding_Assay Direct Binding Assay (Radioligand Displacement) Secondary_Assay->Binding_Assay Further Characterization Binding_Assay->SAR

Caption: P2X7 Antagonist Screening Workflow.

Protocol 1: Fluorescent Dye Uptake Assay (A Measure of Pore Formation)

This assay is a common primary screen for P2X7 receptor antagonists. It leverages the fact that prolonged P2X7 activation leads to the formation of a large pore in the cell membrane, allowing the entry of fluorescent dyes such as YO-PRO-1 or ethidium bromide.

Principle: In the presence of an agonist (e.g., ATP or BzATP), P2X7 receptor activation will lead to pore formation and subsequent uptake of a fluorescent dye, resulting in an increase in fluorescence. An antagonist will inhibit this process, leading to a reduction in the fluorescence signal.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line endogenously expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with P2X7) in appropriate media until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom microplates at a predetermined density and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound (Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-) and a known P2X7 antagonist (positive control) in an appropriate assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

  • Agonist and Dye Addition:

    • Prepare a solution containing the P2X7 agonist (e.g., ATP at a concentration that elicits a submaximal response, EC80) and the fluorescent dye (e.g., YO-PRO-1).

    • Add this solution to all wells, including control wells (agonist only, no antagonist).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye. Measurements should be taken kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of dye uptake or the endpoint fluorescence for each well.

    • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium Influx Assay (A Measure of Channel Activation)

This assay measures the initial activation of the P2X7 receptor ion channel by monitoring the influx of calcium.

Principle: P2X7 receptor activation leads to a rapid increase in intracellular calcium concentration. This can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An antagonist will block this calcium influx.

Step-by-Step Methodology:

  • Cell Preparation and Dye Loading:

    • Culture and plate P2X7-expressing cells as described in Protocol 1.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation: Add serial dilutions of the test compound and controls to the wells and incubate as described previously.

  • Agonist Addition and Signal Detection:

    • Prepare a concentrated solution of the P2X7 agonist.

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response or the area under the curve for each well.

    • Normalize the data and calculate the IC50 value as described in Protocol 1.

Protocol 3: Radioligand Binding Assay (A Direct Measure of Affinity)

This assay provides a direct measure of the compound's affinity for the P2X7 receptor by assessing its ability to displace a known radiolabeled ligand.

Principle: A radiolabeled P2X7 antagonist (e.g., [³H]A-804598) is incubated with a source of P2X7 receptors (e.g., cell membranes). The test compound is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest P2X7-expressing cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend them in an assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and serial dilutions of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled P2X7 antagonist).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- presents a promising starting point for the development of novel therapeutics targeting the P2X7 receptor. Its benzamide core is a well-established pharmacophore for P2X7 antagonism, suggesting a high potential for potent and selective activity. While specific binding affinity data for this particular molecule remains to be publicly disclosed, this guide provides the necessary framework and detailed methodologies for its comprehensive pharmacological characterization.

Future research should focus on determining the IC50 and Ki values of this compound at the human and rodent P2X7 receptors using the protocols outlined herein. Subsequent lead optimization efforts, guided by structure-activity relationship studies, could further enhance its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential clinical development in the treatment of inflammatory diseases and chronic pain.

References

  • Bartlett, R., Stokes, L., & Sluyter, R. (2014). The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease. Pharmacological reviews, 66(3), 638–700.
  • Di Virgilio, F., Dal Ben, D., Sarti, A. C., Giuliani, A. L., & Falzoni, S. (2017).
  • Subramanyam, C., Duplantier, A. J., Dombroski, M. A., Chang, S. P., Gabel, C. A., Whitney-Pickett, C., Perregaux, D. G., Labasi, J. M., Yoon, K., Shepard, R. M., & Fisher, M. (2011). Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X₇ receptor. Bioorganic & medicinal chemistry letters, 21(18), 5434–5438.
  • Nelson, D. W., Gregg, R. J., Kort, M. E., Kym, P. R., & Shieh, C. C. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of medicinal chemistry, 49(12), 3659–3666.

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-: A Synthetic Ceramide Analog and Sphingolipid Modulator

Executive Summary As a Senior Application Scientist specializing in lipid pharmacology and drug design, I approach Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- not merely as a static chemical entity, but as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipid pharmacology and drug design, I approach Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- not merely as a static chemical entity, but as a highly dynamic pharmacological probe. Commonly referred to in biochemical literature as N-benzoyl-(1S)-threoninol , this compound represents a masterclass in rational chemical design.

By truncating the highly hydrophobic C18 aliphatic tail of endogenous sphingosine to a compact C4 threoninol backbone [1], and substituting the variable N-acyl chain with a stable aromatic benzoyl moiety, researchers have engineered a highly tractable ceramide mimic [2]. This whitepaper provides an in-depth technical analysis of its pharmacokinetics (PK), pharmacodynamics (PD), and its dual utility as both a modulator of the sphingolipid rheostat and a critical chiral precursor for advanced therapeutics like thiopeptide antibiotics [3] [4].

Structural Identity & Chemical Logic

Endogenous sphingolipids, such as ceramide and sphingosine, are defined by their 2-amino-1,3-diol backbone. The extreme hydrophobicity of natural ceramides (LogP > 8) makes them notoriously difficult to study in vitro without the use of confounding detergents or liposomes.

The structural logic of N-benzoyl-threoninol solves this delivery bottleneck. The threoninol core acts as a direct structural mimic of the sphingoid headgroup [2]. The (1S) stereocenter ensures precise spatial alignment within the chiral active sites of ceramide-metabolizing enzymes. The addition of the benzamide group serves two purposes:

  • Pharmacodynamic Mimicry: It mimics the N-acyl chain of natural ceramides, allowing the molecule to act as a competitive substrate or inhibitor [5].

  • Bioanalytical Tracking: The aromatic ring provides a strong chromophore for UV detection and a stable fragment ion for tandem mass spectrometry (LC-MS/MS).

Pharmacodynamics (PD): Mechanisms of Action

The primary PD mechanism of N-benzoyl-threoninol involves the modulation of the Sphingolipid Rheostat —the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) [1].

Target Landscape & Functional Outcomes
  • Ceramidases (Acid, Neutral, Alkaline): The compound acts as a competitive modulator. By occupying the active site, it prevents the hydrolysis of endogenous ceramides into sphingosine. The functional outcome is the intracellular accumulation of pro-apoptotic ceramide, a mechanism highly sought after in targeted oncology.

  • Glucosylceramide Synthase (GCS): Similar to the well-known inhibitor PDMP, short-chain ceramide analogs can competitively inhibit GCS, preventing the glycosylation of ceramide. This prevents cancer cells from clearing toxic ceramide levels, thereby reversing multidrug resistance.

  • Translesion DNA Polymerases: Interestingly, while free sphingosine activates translesion DNA polymerase η , truncated C4 derivatives like threoninol lack this activity, proving that the long aliphatic chain is strictly required for polymerase modulation [1].

SphingolipidRheostat Cer Endogenous Ceramide (Pro-Apoptotic) CDase Ceramidase Cer->CDase Substrate Sph Sphingosine SphK Sphingosine Kinase Sph->SphK Substrate S1P Sphingosine-1-Phosphate (Pro-Survival) CDase->Sph Hydrolysis SphK->S1P Phosphorylation Probe N-Benzoyl-threoninol (Ceramide Mimic) Probe->CDase Competitive Binding

Fig 1: Modulation of the sphingolipid rheostat by the synthetic ceramide mimic.

Pharmacokinetics (PK): ADME Profile

Because it lacks the long hydrophobic tail of native ceramides, N-benzoyl-threoninol exhibits a highly favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for systemic administration.

Table 1: Physicochemical & Predicted PK Parameters
ParameterValue / DescriptionCausality / Pharmacological Significance
Molecular Weight 209.24 g/mol Low MW ensures rapid passive diffusion across lipid bilayers.
LogP (Predicted) 0.8 - 1.2Optimal amphiphilic balance; avoids the extreme lipophilicity of native ceramides, allowing formulation in standard aqueous vehicles.
Distribution (Vd) High Intracellular PartitioningRapidly localizes to the Golgi apparatus and Endoplasmic Reticulum (ER), the primary subcellular sites of sphingolipid metabolism.
Primary Metabolism Hepatic Amidases, UGTsAmide hydrolysis yields benzoic acid and threoninol; UDP-glucuronosyltransferases (UGTs) target the exposed 1,3-diol groups for phase II clearance.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol A: Synthesis and Isolation of the (1S) Active Probe

This protocol details the reduction of the precursor (N-benzoyl-threonine methyl ester) to the active diol probe, a critical step also utilized in the synthesis of advanced thiopeptide antibiotics like AJ-024 [3] [4].

  • Solubilization: Dissolve N-benzoyl-DL-threonine methyl ester in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Causality: Anhydrous THF prevents the premature hydrolysis of the ester and degradation of the moisture-sensitive reducing agent.

  • Chemoselective Reduction: Cool the solution to 0 °C and add Lithium borohydride (LiBH 4​ ) portion-wise. Stir for 2-4 hours.

    • Causality: LiBH 4​ is specifically selected over stronger hydrides (like LiAlH 4​ ) because it provides strict chemoselectivity—it reduces the methyl ester to the primary alcohol while leaving the critical benzamide carbonyl intact[3]. The 0 °C temperature suppresses epimerization at the sensitive (1S) chiral center.

  • Quenching & Extraction: Quench carefully with water, followed by 1N HCl. Extract with ethyl acetate.

    • Causality: The 1N HCl destroys excess hydride and ensures the diol is fully protonated (neutral), driving its partition into the organic ethyl acetate layer for high-yield recovery.

Protocol B: LC-MS/MS Pharmacokinetic Profiling in Plasma
  • Protein Precipitation: Aliquot 50 µL of plasma and add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard).

    • Causality: A 3:1 ratio of organic solvent completely denatures plasma proteins. Acetonitrile perfectly matches the amphiphilic nature of the benzamide, ensuring the compound remains partitioned in the supernatant rather than co-precipitating with the protein pellet.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4 °C.

  • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak of the diol and promoting efficient protonation[M+H] + for mass spectrometry.

  • Detection: Analyze via Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides absolute structural specificity by filtering for the parent ion (m/z 210) and isolating the dominant product ion (m/z 105, the stable benzoyl cation).

PKWorkflow S1 1. Sample Prep Plasma + MeCN Protein Precipitation S2 2. Extraction Centrifugation 14,000 x g, 4°C S1->S2 S3 3. LC Separation C18 Column Gradient Elution S2->S3 S4 4. MS/MS Detection ESI Positive Mode MRM Transitions S3->S4 S5 5. PK Analysis Non-compartmental Modeling S4->S5

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

Conclusion & Future Perspectives

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is a masterfully designed molecule that bridges the gap between lipid biology and synthetic chemistry. By functioning as a highly soluble, cell-permeable ceramide mimic, it allows researchers to probe the depths of the sphingolipid rheostat without the artifactual noise of liposomal delivery systems. Furthermore, its robust PK profile and chiral integrity make it an indispensable building block in the ongoing development of next-generation antimicrobial agents, such as the thiopeptide class [4].

References

  • Source: National Institutes of Health (NIH)
  • Source: Universidad de Valladolid (uva.es)
  • Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride as a Precursor for Pharmaceutical Intermediates Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Synthesis of Sphingolipids with an ω-Esterified Long Acyl Chain, Ceramide Components of the Human Epidermis Source: ResearchGate URL
Exploratory

structural activity relationship (SAR) of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- Authored by: A Senior Application Scientist Foreword: Charting the Course for Novel Ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Authored by: A Senior Application Scientist

Foreword: Charting the Course for Novel Therapeutics

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a multitude of biologically active agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. This guide focuses on a specific, yet promising, derivative: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. Preliminary research has identified this compound as a potential modulator of the P2X7 receptor, a key player in inflammation and pain signaling pathways.[1]

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the scientific process. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the structural activity relationship (SAR) of this compound. We will delve into the causality behind experimental choices, propose a self-validating system of protocols, and ground our claims in authoritative scientific literature. Our exploration will be guided by established SAR principles for the broader benzamide class, applying them to devise a targeted strategy for optimizing this specific chemical entity.

Part 1: The Core Moiety and Its Biological Context

1.1. The Subject Compound: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

The molecule at the heart of our investigation is characterized by a central benzamide core linked to a unique N-substituent, (1S)-2-hydroxy-1-(hydroxymethyl)propyl.

  • Molecular Formula: C₁₁H₁₅NO₃[1]

  • Molecular Weight: 215.25 g/mol [1]

  • Key Structural Features:

    • An aromatic benzoyl group.

    • An amide linker, a common feature in many pharmaceuticals.[2]

    • A chiral N-propyl substituent with two hydroxyl groups, presenting opportunities for hydrogen bonding and specific stereochemical interactions with a biological target.

1.2. The Putative Target: The P2X7 Receptor Signaling Pathway

Initial studies suggest that Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- exerts its biological effects through inhibition of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells. Its activation triggers a cascade of downstream events, including the release of pro-inflammatory cytokines, making it a highly attractive target for inflammatory diseases and chronic pain.[1]

Below is a diagram illustrating the generalized signaling pathway associated with P2X7 receptor activation, which our target compound aims to modulate.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Flux Ion Flux (Na+, Ca2+ influx, K+ efflux) P2X7->Ion_Flux ATP Extracellular ATP ATP->P2X7 Binds & Activates Compound Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- Compound->P2X7 Inhibits Inflammasome NLRP3 Inflammasome Activation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammation & Pain Cytokines->Inflammation Ion_Flux->Inflammasome SAR_Workflow cluster_A Part A: Benzoyl Moiety Modification cluster_B Part B: N-Substituent Modification Start Lead Compound: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- A1 Synthesize Analogs with Substitutions at C2, C3, C4 Start->A1 B1 Invert Stereocenter (R-enantiomer) Start->B1 A2 Introduce Electron-Donating Groups (e.g., -OCH3, -CH3) A1->A2 A3 Introduce Electron-Withdrawing Groups (e.g., -Cl, -CF3, -NO2) A1->A3 Assay Primary Screening: P2X7 Inhibition Assay A2->Assay A3->Assay B2 Modify Hydroxyl Groups (e.g., Methylation, Acylation) B1->B2 B3 Remove one or both Hydroxyl Groups B1->B3 B2->Assay B3->Assay Tox Secondary Screening: Cytotoxicity Assay (e.g., MTT) Assay->Tox Analysis Analyze Data: Potency (IC50) & Selectivity Tox->Analysis

Caption: Proposed Workflow for the SAR Investigation.

Part A: Probing the Benzoyl Moiety

The aromatic ring of the benzamide is a prime candidate for modification. Substitutions on this ring can profoundly impact electronic properties, lipophilicity, and steric interactions within the receptor's binding pocket.

  • Rationale for Modification:

    • Positional Isomers: Placing substituents at the ortho-, meta-, and para-positions will map the steric tolerance of the binding site.

    • Electronic Effects: Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the acidity of the amide N-H and the overall electron density of the ring, which can influence binding affinity. For instance, studies on other benzamides have shown that EWGs can be beneficial for potency. Table 1: Proposed Analogs for Benzoyl Moiety Modification and Expected Data

Compound IDModification (Position)RationalePredicted Outcome on PotencyTarget IC₅₀ (nM)Cytotoxicity (CC₅₀ µM)
LEAD-001 UnsubstitutedBaseline-DataData
A-001 4-ChloroEWG, increases lipophilicityPotential IncreaseDataData
A-002 4-MethoxyEDG, potential H-bond acceptorPotential Decrease/IncreaseDataData
A-003 4-TrifluoromethylStrong EWG, bulkyPotential IncreaseDataData
A-004 2-ChloroSteric hindrance near amidePotential DecreaseDataData
A-005 3-NitroStrong EWG, meta-positionPotential IncreaseDataData
Part B: The Criticality of the N-Substituent

The N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl] group is highly functionalized and likely crucial for target engagement, providing both steric bulk and hydrogen bonding capabilities.

  • Rationale for Modification:

    • Stereochemistry: Synthesizing the (1R)-enantiomer is a critical step to determine if the interaction with the P2X7 receptor is stereospecific. A significant difference in activity between enantiomers would strongly suggest a specific and well-defined binding pocket.

    • Hydroxyl Groups: The two hydroxyl groups are prime candidates for hydrogen bonding with receptor residues. Systematically removing or modifying them (e.g., through etherification or esterification) will quantify their contribution to binding affinity. [3]If activity is lost upon removal, it confirms their role as key pharmacophoric features.

Part 3: Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, the following detailed protocols are provided. These represent standard, validated methodologies in drug discovery.

Primary Screening: P2X7 Receptor Inhibition Assay (Calcium Influx)

This protocol measures the ability of a compound to inhibit the influx of calcium through the P2X7 channel upon activation by ATP.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the P2X7 receptor.

  • Materials:

    • HEK293 cells stably expressing the human P2X7 receptor.

    • Fluo-4 AM calcium indicator dye.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • ATP solution (agonist).

    • Test compounds dissolved in DMSO.

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader.

  • Methodology:

    • Cell Plating: Seed the P2X7-expressing HEK293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours.

    • Dye Loading: Remove the culture medium and wash the cells with Assay Buffer. Add Fluo-4 AM solution (e.g., 4 µM in Assay Buffer) to each well and incubate for 1 hour at 37°C.

    • Compound Incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add various concentrations of the test compounds (typically in a serial dilution) to the wells. Include wells with DMSO only as a negative control (0% inhibition) and a known P2X7 antagonist as a positive control (100% inhibition). Incubate for 20-30 minutes at room temperature.

    • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

    • Agonist Addition: Add a pre-determined concentration of ATP (e.g., the EC₈₀) to all wells simultaneously using an automated dispenser.

    • Data Acquisition: Immediately begin measuring the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes). The influx of calcium will cause an increase in fluorescence.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: MTT Cytotoxicity Assay

This protocol assesses the general cytotoxicity of the compounds to rule out non-specific effects and establish a therapeutic window.

  • Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of the compounds.

  • Materials:

    • A relevant cell line (e.g., the parental HEK293 cell line not expressing P2X7).

    • Cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). * Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well clear microplates.

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours. 2. Compound Treatment: Treat the cells with the same range of concentrations of the test compound used in the primary assay and incubate for a period that reflects potential clinical use (e.g., 24-72 hours). 3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC₅₀ is calculated from the dose-response curve. The selectivity index (SI) can then be determined (SI = CC₅₀ / IC₅₀).

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the structural activity relationship of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. By methodically modifying the benzoyl and N-alkyl moieties and employing validated in vitro assays, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the rational design of next-generation analogs with enhanced potency, selectivity, and improved drug-like properties. The ultimate goal is to leverage these insights to develop novel therapeutics for inflammatory conditions and chronic pain, addressing a significant unmet medical need.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life-science Industry and Applied Nanoscience & Biotechnology.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Journal of Chemical and Pharmaceutical Research.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (n.d.). Benchchem.
  • structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors. (n.d.). Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
  • Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. (2024). Smolecule.
  • An In-depth Technical Guide on the Biological Activity of Substituted Benzamides. (n.d.). Benchchem.
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidation of the Mass Spectrometric Fragmentation of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Abstract This application note provides a detailed protocol and fragmentation analysis for Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, a key chemical entity relevant in pharmaceutical and chemical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and fragmentation analysis for Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, a key chemical entity relevant in pharmaceutical and chemical synthesis. Utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), we explore the characteristic fragmentation pathways of this molecule. The protonated parent molecule, [M+H]⁺, undergoes predictable cleavages, primarily centered around the amide bond and the amino alcohol backbone. Key fragment ions, including the benzoyl cation (m/z 105.03) and fragments arising from neutral losses of water and formaldehyde, provide a definitive signature for structural confirmation and quantification in complex matrices. This guide serves as a foundational resource for researchers in drug metabolism, pharmacokinetics, and quality control.

Introduction

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, also known as (S)-2-benzamido-1,3-propanediol, is a compound featuring a benzamide group linked to an amino alcohol moiety. The structural complexity, containing both aromatic and aliphatic hydroxyl groups, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation of such compounds.[1][2] Understanding the collision-induced dissociation (CID) pathways is crucial for developing robust analytical methods for identification and quantification.[3] This note details the fragmentation behavior of the title compound under positive mode ESI-MS/MS conditions, providing a predictive framework for its analysis.

Chemical Properties and Structure

The structure of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is critical to understanding its behavior in a mass spectrometer. The presence of a basic nitrogen in the amide group and two hydroxyl groups makes it highly amenable to protonation for ESI in positive ion mode.

PropertyValue
Compound Name Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-
Synonym (S)-2-benzamido-1,3-propanediol
Molecular Formula C₁₀H₁₃NO₃
Monoisotopic Mass 195.09 Da
Molecular Weight 195.22 g/mol
Protonated Ion [M+H]⁺ 196.10 m/z
Structure

Experimental Workflow and Protocol

A standardized workflow ensures reproducibility and accuracy in fragmentation analysis. The process begins with precise sample preparation, followed by optimized LC-MS/MS analysis and data interpretation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Prepare 1 mg/mL Stock in Methanol p2 Dilute to 10 µg/mL Working Solution p1->p2 a1 Inject Sample onto LC System p2->a1 a2 ESI+ Ionization a1->a2 a3 MS1 Full Scan (Acquire [M+H]⁺) a2->a3 a4 MS/MS Fragmentation (CID) a3->a4 d1 Identify Precursor Ion a4->d1 d2 Analyze Product Ion Spectrum d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: General workflow for fragmentation analysis.

Detailed Protocol

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to aid in the protonation of the analyte.[3]

2. Instrumentation: LC-MS/MS Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer equipped with an ESI source.

3. Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Experiment: Product ion scan of the precursor ion m/z 196.1.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-30 eV to observe a full range of fragment ions.

Results and Discussion: Fragmentation Pattern Analysis

Under positive ESI conditions, the compound readily forms the protonated molecule [M+H]⁺ at m/z 196.10. Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions that reveal the underlying structure.

Key Fragmentation Pathways

The fragmentation is dominated by cleavages characteristic of both benzamides and amino alcohols. The primary fragmentation sites are the amide C-N bond and the C-C bonds of the propanediol backbone.

  • Formation of the Benzoyl Cation (m/z 105.03): The most prominent fragmentation pathway is the cleavage of the amide C-N bond.[4] This results in the formation of the highly stable resonance-stabilized benzoyl cation ([C₇H₅O]⁺) at m/z 105.03. This is often the base peak in the spectrum.

  • Formation of the Phenyl Cation (m/z 77.04): The benzoyl cation can undergo a subsequent neutral loss of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.04.

  • Cleavage of the Amino Alcohol Backbone: The protonated amino alcohol portion also undergoes characteristic fragmentation.

    • Loss of Water (H₂O): Neutral loss of water from the protonated molecule can occur, leading to an ion at m/z 178.09.

    • Alpha-Cleavage: Similar to other amino alcohols, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a favorable pathway. Cleavage between the nitrogen-bearing carbon and a hydroxymethyl group results in the loss of formaldehyde (CH₂O, 30 Da), yielding an ion at m/z 166.07. A subsequent loss of a second formaldehyde molecule can produce an ion at m/z 136.06.

Proposed Fragmentation Diagram

G parent [M+H]⁺ m/z 196.10 C₁₀H₁₄NO₃⁺ frag105 Benzoyl Cation m/z 105.03 C₇H₅O⁺ parent->frag105  Cleavage of  Amide C-N Bond frag178 [M+H - H₂O]⁺ m/z 178.09 C₁₀H₁₂NO₂⁺ parent->frag178 -H₂O frag166 [M+H - CH₂O]⁺ m/z 166.07 C₉H₁₂NO₂⁺ parent->frag166 -CH₂O (Alpha-Cleavage) frag77 Phenyl Cation m/z 77.04 C₆H₅⁺ frag105->frag77 -CO frag136 [M+H - 2CH₂O]⁺ m/z 136.06 C₈H₁₀NO⁺ frag166->frag136 -CH₂O

Caption: Proposed fragmentation pathway of protonated Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-.

Summary of Observed Fragment Ions
Observed m/zProposed FormulaProposed Structure / OriginNeutral Loss
196.10[C₁₀H₁₄NO₃]⁺Protonated Molecule [M+H]⁺-
178.09[C₁₀H₁₂NO₂]⁺Loss of water from the propanediol moietyH₂O
166.07[C₉H₁₂NO₂]⁺Alpha-cleavage with loss of a hydroxymethyl group as formaldehydeCH₂O
136.06[C₈H₁₀NO]⁺Sequential loss of a second formaldehyde molecule2 x CH₂O
105.03[C₇H₅O]⁺Benzoyl cation from amide C-N bond cleavageC₃H₉NO₂
77.04[C₆H₅]⁺Phenyl cation from loss of CO from the benzoyl cationCO (from m/z 105)

Conclusion

The fragmentation pattern of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- under ESI-MS/MS is predictable and informative. The presence of the intense benzoyl cation at m/z 105.03 serves as a strong indicator of the benzamide substructure, while fragments resulting from losses of water and formaldehyde confirm the nature of the amino alcohol side chain. The methods and data presented in this application note provide a robust framework for the confident identification and structural confirmation of this compound and can be adapted for the analysis of related structures in various research and development settings.

References

  • Zhang, M., Zhang, S., & Li, F. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-66. [Link]

  • Gao, J., et al. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 79(1), 125-133. [Link]

  • Klein, R. A. (1971). Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure. Journal of Lipid Research, 12(1), 123-131. [Link]

  • LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]

Sources

Application

Application Note: Protocols for Assessing Cell Viability in Response to Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Introduction Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is an organic compound belonging to the benzamide class, a scaffold known for significant biological activity.[1] Research into this specific molecule a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is an organic compound belonging to the benzamide class, a scaffold known for significant biological activity.[1] Research into this specific molecule and its structural analogs suggests a role as a modulator of cellular signaling pathways, potentially through the inhibition of receptors like P2X7, which are implicated in inflammation and pain signaling.[1] Furthermore, the broader benzamide family includes potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[2][3] PARP inhibition is a clinically validated strategy in oncology, where it can induce synthetic lethality in cancer cells with specific DNA repair defects.[2][4]

Given these potential mechanisms of action, accurately quantifying the effect of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- on cell viability is a foundational step in preclinical research and drug development. Cell viability assays are instrumental in determining a compound's cytotoxic or cytostatic effects, establishing dose-response relationships (e.g., IC50 values), and screening for therapeutic potential.[5]

This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles of different assay platforms, enabling users to select the most appropriate method and troubleshoot potential challenges, particularly those related to small molecule interference.

The Critical Choice: Selecting the Right Viability Assay

No single assay is perfect for all experimental contexts. The choice depends on the research question, cell type, expected mechanism of action, and available equipment. The two most common and mechanistically distinct approaches involve measuring metabolic activity or quantifying intracellular ATP levels.

  • Metabolic Assays (Tetrazolium Salt Reduction): Assays like WST-1, MTT, and XTT rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt into a colored formazan product.[6][7] The intensity of the color is directly proportional to the number of viable cells.[6] The WST-1 assay is often preferred over the traditional MTT assay because it produces a water-soluble formazan, eliminating the need for a separate solubilization step and simplifying the workflow.[6]

  • ATP Quantification Assays (Luminescence): These assays operate on the premise that only viable, metabolically active cells maintain a stable pool of ATP.[8] The addition of a single reagent lyses the cells, releases ATP, and provides luciferase and its substrate, luciferin. The resulting luminescent signal is proportional to the ATP concentration and, by extension, the number of viable cells.[8] This method is known for its high sensitivity and "add-mix-measure" format.[8]

Below is a decision-making workflow to guide your selection.

AssaySelection start Start: Define Experimental Needs q_throughput High-Throughput Screening? start->q_throughput q_sensitivity Highest Sensitivity Required? q_throughput->q_sensitivity Yes q_budget Budget Constraints? q_throughput->q_budget No q_sensitivity->q_budget No atp_assay ATP-based Assay (e.g., CellTiter-Glo) Pros: High sensitivity, simple workflow. Cons: Higher cost, potential luciferase inhibition. q_sensitivity->atp_assay Yes q_budget->atp_assay No wst_assay Metabolic Assay (e.g., WST-1) Pros: Cost-effective, robust. Cons: Lower sensitivity than ATP assays. q_budget->wst_assay Yes

Caption: Decision workflow for selecting an appropriate cell viability assay.

Compound Handling and Stock Preparation

Proper handling of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is crucial for reproducible results.

  • Solubility: Like many small organic molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). Always consult the manufacturer's data sheet for specific solubility information.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of the vehicle (DMSO) in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤0.5%).[9]

Protocol 1: WST-1 Colorimetric Assay for Cell Viability

This protocol is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[10]

Principle

Viable cells with active metabolism reduce the slightly red WST-1 reagent into a highly colored, water-soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.[6]

Materials
  • Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • WST-1 Cell Proliferation Reagent

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (ELISA reader) with a 420-480 nm filter

Experimental Workflow: WST-1 Assay

WST1_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_measure Day 4/5: Measurement seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_adhere 2. Incubate overnight (24h) to allow cell attachment seed_cells->incubate_adhere add_compound 3. Add serial dilutions of Benzamide and controls (vehicle, positive) incubate_compound 4. Incubate for desired period (e.g., 24, 48, or 72h) add_compound->incubate_compound add_wst1 5. Add 10 µL WST-1 Reagent to each well incubate_wst1 6. Incubate for 0.5-4 hours (until color develops) add_wst1->incubate_wst1 measure_abs 7. Shake plate & measure absorbance (440 nm) incubate_wst1->measure_abs

Caption: Step-by-step experimental workflow for the WST-1 cell viability assay.

Step-by-Step Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 0.1 to 5 × 10⁴ cells/well) in 100 µL of culture medium.[11] Incubate for 24 hours in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.[10][11]

  • Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[6][10] The optimal time depends on the cell type and density and should be determined empirically by monitoring color development.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker to ensure a uniform distribution of the formazan dye.[6] Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader.[6][11] A reference wavelength of >600 nm can be used to reduce background noise.

Protocol 2: ATP-Based Luminescent Assay for Cell Viability

This protocol utilizes the CellTiter-Glo® assay or a similar reagent that quantifies ATP, a marker for metabolically active cells.[8]

Principle

The homogeneous "add-mix-measure" reagent lyses cells, releasing ATP. In the presence of the luciferase enzyme and its substrate (luciferin) provided by the reagent, ATP drives a reaction that produces a stable, "glow-type" luminescent signal. This signal is directly proportional to the amount of ATP and thus the number of viable cells.[8]

Materials
  • Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer or microplate reader with luminescence detection capability

Experimental Workflow: ATP-Based Assaydot

ATP_Workflow

Sources

Method

Application Note: Crystallization and X-Ray Diffraction Protocols for Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Introduction & Objective Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chiral, amphiphilic molecule featuring a hydrophobic phenyl ring and a highly polar, hydrogen-bonding aliphatic tail containing an amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Objective

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chiral, amphiphilic molecule featuring a hydrophobic phenyl ring and a highly polar, hydrogen-bonding aliphatic tail containing an amide and two hydroxyl groups. In drug development and synthetic chemistry, confirming the absolute stereochemistry (1S) and evaluating the solid-state polymorphic landscape of such intermediates is critical.

This application note provides field-proven, self-validating protocols for the crystallization and X-ray diffraction (XRD) analysis of this compound. The guide is structured to yield high-quality single crystals for Single-Crystal X-Ray Diffraction (SCXRD) and uniform bulk powders for Powder X-Ray Diffraction (PXRD), ensuring that the 3D molecular structure accurately represents the bulk material.

Crystallization Strategies & Causality (Expertise & Experience)

The crystallization of molecules with extensive hydrogen-bonding networks (O-H···O and N-H···O) often suffers from kinetic trapping, leading to amorphous precipitates or twinned microcrystals. To overcome this, the thermodynamic driving force (supersaturation) must be tightly controlled.

  • Solvent Selection: The target molecule's amphiphilic nature dictates its solubility. It is typically highly soluble in polar protic solvents (e.g., methanol, ethanol) and moderately soluble in halogenated solvents (e.g., dichloromethane)[1].

  • Vapor Diffusion (Liquid-Vapor): This is the premier method for small-molecule SCXRD preparation[2]. By dissolving the compound in a "good" solvent and allowing a volatile "poor" solvent (antisolvent) to slowly diffuse into the solution through the vapor phase, the dielectric constant of the medium gradually shifts. This slow equilibration allows the robust intermolecular hydrogen bonds to form an ordered, defect-free crystal lattice rather than crashing out rapidly[3].

  • Radiation Choice for SCXRD: Because the molecule consists entirely of light atoms (C, H, N, O), determining the absolute configuration (Flack parameter) requires Cu Kα radiation ( λ=1.5418 Å) rather than Mo Kα. Copper radiation maximizes the anomalous dispersion signal necessary to confidently assign the (1S) stereocenter.

Experimental Protocols

Protocol A: Single Crystal Growth via Vapor Diffusion

This protocol is designed to yield diffraction-quality single crystals (approx. 0.1–0.3 mm in all dimensions)[1].

Materials:

  • Inner vial: 1-dram (4 mL) glass vial.

  • Outer vial: 20 mL scintillation vial with a tight-sealing PTFE-lined cap.

  • Good Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Antisolvent: Hexane or Diethyl Ether (must have a higher vapor pressure than the good solvent)[1].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2–5 mg of highly purified Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- into the inner 4 mL vial.

  • Dissolution: Add the good solvent (e.g., DCM) dropwise (approx. 0.3–0.5 mL) until the solid is completely dissolved. Ensure no particulate matter remains; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Antisolvent Addition: Pipette 2–3 mL of the antisolvent (e.g., Hexane) into the outer 20 mL vial.

  • Chamber Assembly: Carefully lower the open inner vial into the outer vial using forceps. Ensure the inner vial does not touch the vertical walls of the outer vial to prevent capillary action from drawing the antisolvent directly into the sample[2],[3].

  • Equilibration: Seal the outer vial tightly. Place the assembly in a vibration-free, temperature-controlled environment (20–25 °C). Do not disturb the vessel [2].

  • Harvesting: Crystals typically form within 2 to 14 days. Once suitable polyhedral crystals are observed, harvest them directly into a drop of inert perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and crystal cracking[1].

Protocol B: Bulk Crystallization for PXRD

To ensure the single crystal structure represents the bulk material (polymorph screening), a controlled cooling crystallization is utilized to generate a uniform powder.

Step-by-Step Methodology:

  • Saturation: Prepare a saturated solution of the compound (approx. 50 mg) in 2 mL of boiling ethyl acetate.

  • Filtration: Hot-filter the solution into a pre-warmed vial to remove heterogeneous nucleating agents.

  • Controlled Cooling: Place the vial in a programmable cooling bath. Cool from 75 °C to 5 °C at a slow, linear rate of 0.1 °C/min to favor the thermodynamically stable polymorph.

  • Isolation: Filter the resulting bulk crystals, wash with cold heptane, and dry under vacuum at 40 °C for 12 hours.

X-Ray Diffraction Analysis Workflow

SCXRD Data Collection
  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (typically 100 K). Low temperature minimizes atomic thermal displacement parameters, yielding higher resolution data.

  • Data Acquisition: Utilize a microfocus Cu Kα X-ray source. Collect full sphere data with high redundancy to ensure an accurate Flack parameter for absolute stereochemistry confirmation.

PXRD Data Collection
  • Sample Prep: Gently grind the bulk crystals using an agate mortar and pestle to minimize preferred orientation. Load onto a zero-background silicon sample holder.

  • Data Acquisition: Scan in Bragg-Brentano geometry using Cu Kα radiation from 2θ = 5° to 50° with a step size of 0.01° and a scan speed of 1°/min.

Data Presentation

Table 1: Recommended Solvent Systems for Vapor Diffusion [1]

Good Solvent (Inner Vial)Antisolvent (Outer Vial)Vapor Pressure DynamicsExpected Outcome
DichloromethaneHexaneHexane diffuses into DCMHigh-quality blocks
MethanolDiethyl EtherEther diffuses into MeOHPrisms / Needles
Ethyl AcetatePentanePentane diffuses into EtOAcRapid nucleation (microcrystals)

Table 2: Typical SCXRD Data Collection Parameters

ParameterRecommended Setting / TargetRationale
Radiation Source Cu Kα ( λ=1.5418 Å)Maximizes anomalous dispersion for light atoms (C, H, N, O).
Temperature 100 K (Cryostream)Reduces thermal motion; improves high-angle reflection intensity.
Resolution Limit ≤0.80 ÅRequired for publication-quality structure refinement.
Redundancy >4.0 Ensures high signal-to-noise ratio for accurate Flack parameter.

Crystallization & Analysis Workflow

CrystallizationWorkflow Start Benzamide Derivative Synthesis & Purification Decision Target Analysis? Start->Decision SCXRD Single Crystal XRD (Absolute Stereochemistry) Decision->SCXRD 3D Structure PXRD Powder XRD (Polymorph Screening) Decision->PXRD Bulk Phase VaporDiff Vapor Diffusion Method (Anti-solvent: Hexane/Ether) SCXRD->VaporDiff SlowEvap Slow Evaporation (Solvent: EtOAc/MeOH) SCXRD->SlowEvap Cooling Controlled Cooling (Supersaturated Solution) PXRD->Cooling DataCollectSC SCXRD Data Collection (Cu Kα radiation, 100 K) VaporDiff->DataCollectSC SlowEvap->DataCollectSC DataCollectPX PXRD Data Collection (Bragg-Brentano Geometry) Cooling->DataCollectPX

Caption: Decision tree and workflow for crystallization and XRD analysis of the benzamide derivative.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL:[Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure Source: Miami University Department of Chemistry and Biochemistry URL:[Link]

  • Guide for crystallization Source: University of Fribourg URL:[Link]

Sources

Application

Application Note: Scaling Up Synthesis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- for Preclinical Trials

Introduction & Strategic Context Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (a specific stereoisomer of N-benzoyl-threoninol) is a high-value chiral diol building block [1]. As drug candidates transition from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (a specific stereoisomer of N-benzoyl-threoninol) is a high-value chiral diol building block [1]. As drug candidates transition from discovery to preclinical toxicity studies, the demand for this intermediate scales rapidly from grams to multi-kilogram batches. Its primary utility lies in serving as a stereochemically pure precursor for chiral oxazolidinones (e.g., Linezolid analogs) and synthetic ceramide derivatives [2].

Scaling this synthesis requires moving beyond bench-top medicinal chemistry techniques to robust, process-friendly methodologies. This guide details a scalable, two-step synthetic route from the corresponding amino acid ester, emphasizing chemoselectivity, process safety, and product isolation without the use of chromatography.

Process Causality & Mechanistic Design (E-E-A-T)

To ensure a scalable and reliable process, every reagent and solvent choice must be justified by underlying chemical principles:

  • Why Benzoyl (Bz) Protection? At the bench scale, chemists often utilize Boc or Cbz protecting groups. However, for kilogram-scale preclinical batches, the benzoyl group is vastly superior. It imparts high crystallinity to the intermediate, enabling purification via simple recrystallization. Furthermore, the benzoyl group is highly robust against the subsequent reductive conditions and can actively participate in downstream cyclization reactions [1].

  • Why Lithium Borohydride (LiBH₄)? The core challenge of this synthesis is the reduction of a methyl ester to a primary alcohol in the presence of a secondary alcohol and a benzamide. Sodium borohydride (NaBH₄) lacks the thermodynamic driving force to reduce esters efficiently. Conversely, Lithium aluminum hydride (LiAlH₄) is overly reactive and will over-reduce the benzamide to a benzylamine. LiBH₄ acts as the perfect "Goldilocks" reagent—it provides the exact chemoselectivity required to reduce the ester while leaving the amide intact [3].

  • Why 2-MeTHF over THF? Traditional bench protocols employ Tetrahydrofuran (THF) for the reduction step [1]. For scale-up, we mandate the substitution of THF with 2-Methyltetrahydrofuran (2-MeTHF). Because the target diol is highly water-soluble, using the partially water-immiscible 2-MeTHF drastically improves phase separation during the aqueous quench, minimizing product loss to the aqueous layer and improving the green chemistry profile of the process.

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow SM Starting Material Amino Ester HCl Step1 Step 1: N-Benzoylation BzCl, Et3N, MeOH, 0°C SM->Step1 Int1 Intermediate 1 N-Benzoyl Amino Ester Step1->Int1 Amine Protection Step2 Step 2: Ester Reduction LiBH4, 2-MeTHF, 0°C to RT Int1->Step2 Product Target Compound N-[(1S)-2-hydroxy-1- (hydroxymethyl)propyl]benzamide Step2->Product Chemoselective Reduction Step3 Step 3: Cyclization CDI, DCM, RT Product->Step3 Downstream Preclinical API Chiral Oxazolidinone Step3->Downstream Phosgene-Free Cyclization

Fig 1. Synthetic workflow and downstream application of the target benzamide diol.

Experimental Protocols

Protocol A: N-Benzoylation of the Amino Ester

This step protects the primary amine and establishes the crystalline framework of the intermediate.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with the appropriate stereoisomer of threonine methyl ester hydrochloride (1.0 kg, 5.9 mol) and anhydrous Methanol (8.0 L).

  • Base Addition: Cool the jacket to 0 °C. Slowly add Triethylamine (Et₃N) (1.31 kg, 13.0 mol, 2.2 eq) via an addition funnel over 30 minutes. Causality: The first equivalent neutralizes the HCl salt; the second acts as an acid scavenger for the subsequent acylation.

  • Acylation: Dilute Benzoyl chloride (BzCl) (0.87 kg, 6.2 mol, 1.05 eq) in 1.0 L of Methanol. Add this solution dropwise over 2 hours, maintaining the internal temperature below 5 °C to strictly prevent competitive O-benzoylation.

  • Self-Validating IPC: Withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via HPLC (UV 254 nm). Proceed to workup only when the starting material peak is < 1.0% AUC.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Partition the residue between Ethyl Acetate (10 L) and Water (5 L). Wash the organic layer with 1N HCl (2 L), saturated NaHCO₃ (2 L), and brine (2 L).

  • Isolation: Concentrate the organic layer to 3 L, add Heptane (3 L), and cool to 0 °C to induce crystallization. Filter and dry under vacuum to yield Intermediate 1.

Protocol B: Chemoselective Reduction to Target Diol

This step utilizes LiBH₄ to reduce the ester to a primary alcohol without cleaving the benzamide.

  • Reactor Preparation: Ensure the 20 L reactor is completely dry. Charge Intermediate 1 (1.0 kg, ~4.2 mol) and anhydrous 2-MeTHF (10.0 L). Cool the system to 0 °C.

  • Hydride Addition: Add Lithium borohydride (LiBH₄) solution (2.0 M in THF, 3.15 L, 6.3 mol, 1.5 eq) dropwise over 2 hours. Maintain internal temperature ≤ 5 °C.

  • Reaction: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.

  • Self-Validating IPC: Analyze via HPLC. The reaction is structurally validated as complete when Intermediate 1 is < 0.5% AUC.

  • Safety & Quench Validation (Critical): Cool to 0 °C. The LiBH₄ quench generates stoichiometric amounts of highly flammable hydrogen gas. Add 1N HCl at a strict rate of ≤ 50 mL/min while monitoring reactor pressure and exhaust flow. The quench is validated as complete when gas evolution ceases entirely and the aqueous phase pH stabilizes at 3.0–4.0.

  • Isolation: Separate the phases. Extract the aqueous phase twice more with 2-MeTHF (2 x 3 L). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the target compound: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Process Parameters for 1-kg Scale-Up

StepReagent / MaterialEquivalentsMass / VolumeExpected YieldIPC Target
1 Amino Ester HCl1.0 eq1.00 kgN/AN/A
1 Triethylamine (Et₃N)2.2 eq1.31 kgN/AN/A
1 Benzoyl Chloride (BzCl)1.05 eq0.87 kg88 - 92%SM < 1.0% AUC
2 Intermediate 11.0 eq1.00 kgN/AN/A
2 LiBH₄ (2.0 M in THF)1.5 eq3.15 L85 - 90%Int 1 < 0.5% AUC
2 1N HCl (Quench)~3.0 eq~12.5 LN/ApH 3.0 - 4.0

Table 2: Analytical Release Specifications for Preclinical Batches

Test ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity HPLC (UV 254 nm)≥ 98.0% AUC
Enantiomeric Excess (ee) Chiral HPLC≥ 99.0%
Residual Boron ICP-MS≤ 10 ppm
Moisture Content Karl Fischer Titration≤ 0.5% w/w

References

  • Title : N-Benzoyl D-Amino alcohol set. Source : Bioaustralis Fine Chemicals. URL :[Link]

  • Title : Lithium Borohydride. Source : Encyclopedia of Reagents for Organic Synthesis (e-EROS). URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Welcome to the technical support center for Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and experimental protocols necessary to successfully formulate this promising molecule for your research and development needs.

Understanding the Challenge: Physicochemical Properties

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (Molecular Formula: C₁₁H₁₅NO₃) is a benzamide derivative with a molecular weight of approximately 215.25 g/mol .[1] Its structure, featuring a benzamide core and a propyl chain with two hydroxyl groups, presents a mixed polarity.[1] While the hydroxyl and amide groups can participate in hydrogen bonding, the benzene ring introduces hydrophobic character. This duality often leads to poor aqueous solubility, a common hurdle in pharmaceutical development that can significantly impact bioavailability and therapeutic efficacy.[2][3][4]

This guide will walk you through a systematic approach to enhancing the aqueous solubility of this compound, from initial screening methods to the development of more complex formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, is precipitating out of my aqueous buffer during my in vitro assay. What are the likely causes and what initial steps can I take?

A1: Understanding and Addressing Precipitation

Precipitation, or "crashing out," of your compound from an aqueous solution is a clear indicator that its solubility limit has been exceeded. This can be triggered by several factors including concentration, pH of the buffer, temperature, and the presence of other solutes.

Initial Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving this common issue.

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Primary Corrective Actions A Precipitation Observed B Verify Concentration Calculation A->B C Check Buffer pH & Composition A->C D Assess Temperature Effects A->D E Lower Compound Concentration B->E If concentration is too high F Adjust Buffer pH C->F If pH is suboptimal D->E If temperature fluctuations are significant

Caption: Initial troubleshooting workflow for compound precipitation.

Detailed Explanation and Actionable Steps:

  • Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution. If possible, start with a lower, known soluble concentration and titrate upwards.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[5][6] Although benzamides are generally neutral, the diol functional groups may have a pKa that is influenced by the local environment.

    • Protocol: Prepare a series of buffers with a pH range (e.g., pH 4.0 to 8.0). Attempt to dissolve your compound in each to determine the optimal pH for solubility.[5][] For ionizable drugs, pH adjustment is a common and effective method to increase solubility.[8]

  • Temperature: Ensure your experimental temperature is consistent. Some compounds exhibit decreased solubility at lower temperatures. If your experiments are conducted at a lower temperature (e.g., 4°C), try preparing your stock solution at room temperature before cooling.

Q2: I need to prepare a stock solution of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- for cell-based assays. Which organic solvents are compatible and how can I minimize solvent-induced toxicity?

A2: Strategic Use of Co-solvents

For preclinical in vitro studies, using a water-miscible organic co-solvent to prepare a concentrated stock solution is a common and effective strategy.[9][10] This stock is then diluted into the aqueous assay medium.

Recommended Co-solvents and Considerations:

Co-solventRecommended Starting Concentration in StockKey Considerations
Dimethyl Sulfoxide (DMSO)≤ 10% (v/v)Widely used, but can exhibit cellular toxicity at higher concentrations. Ensure final assay concentration is typically ≤ 0.5%.
Ethanol≤ 10-20% (v/v)Generally recognized as safe (GRAS) and less toxic than DMSO.[11] However, it can still affect cell viability.
Polyethylene Glycol 400 (PEG 400)≤ 20% (v/v)A low-toxicity polymer often used in parenteral formulations.[12][13]
Propylene Glycol (PG)≤ 20% (v/v)Another common solvent in pharmaceutical formulations with a good safety profile.[11][14]

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Accurately weigh the desired amount of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to the solid compound.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • If necessary, slowly add purified water or your buffer to reach the final desired stock concentration, observing for any signs of precipitation.

  • When diluting into your final assay medium, add the stock solution dropwise while gently mixing to avoid localized high concentrations that could lead to precipitation.

Minimizing Toxicity: Always run a vehicle control (assay medium with the same final concentration of the co-solvent) to account for any effects of the solvent on your experimental system.

Q3: For our preclinical animal studies, we need an aqueous formulation of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- suitable for parenteral administration. What are the most promising advanced solubilization techniques?

A3: Advanced Formulation Strategies for In Vivo Applications

For in vivo studies, especially parenteral routes, formulations must be biocompatible and maintain the drug in solution upon administration. Here are three robust strategies:

1. Surfactant-based Formulations (Micellar Solubilization)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15][16][17] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their solubility.[15][16]

  • Mechanism: The hydrophobic benzamide portion of the molecule can partition into the core of the micelle, while the hydrophilic diol tail can interact with the aqueous environment.

  • Commonly Used Surfactants: Polysorbate 80 (Tween 80) and Poloxamers are frequently used in parenteral formulations.[14][18]

  • Protocol:

    • Prepare a series of aqueous solutions of a biocompatible surfactant (e.g., Polysorbate 80) at concentrations above its CMC.

    • Add an excess of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- to each solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter the samples to remove undissolved drug and analyze the filtrate to determine the solubility enhancement.

2. Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the CD cavity.[19][20][21]

  • Mechanism: The benzene ring of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- can fit into the hydrophobic cavity of a cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the complex remains water-soluble.[19][21]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their high aqueous solubility and safety profiles.[21][22]

  • Workflow for Cyclodextrin Formulation:

G A Select Appropriate Cyclodextrin (e.g., HP-β-CD) B Prepare Aqueous Solution of Cyclodextrin A->B C Add Excess API to CD Solution B->C D Equilibrate (e.g., 24-48h shaking) C->D E Filter to Remove Undissolved API D->E F Analyze Filtrate for API Concentration E->F G Optimize CD:API Molar Ratio F->G Determine Solubility Enhancement

Caption: Workflow for developing a cyclodextrin-based formulation.

3. Combination Approaches

In some cases, a combination of techniques can yield synergistic effects. For instance, using a co-solvent in conjunction with a cyclodextrin or adjusting the pH of a cyclodextrin-containing solution can further enhance solubility.[5][]

Regulatory and Quality Considerations

When developing a formulation, especially for later-stage preclinical and clinical studies, it is crucial to adhere to regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for pharmaceutical development, including guidelines on quality (Q series), safety (S series), efficacy (E series), and multidisciplinary topics.[23][24] Specifically, ICH Q8(R2) outlines the principles of Pharmaceutical Development, which emphasizes a scientific and risk-based approach to formulation design.[25][26][27]

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[5][6]Simple, cost-effective, and easy to implement.[]Only applicable to ionizable compounds; risk of precipitation upon dilution to physiological pH.[5]
Co-solvents Reduces the polarity of the aqueous environment, making it more favorable for non-polar solutes.[][9]Effective for many compounds; straightforward to prepare.Potential for toxicity at higher concentrations; risk of precipitation upon dilution.[28]
Surfactants Encapsulation of the drug within micelles.[15][16]Significant solubility enhancement; can improve drug stability.[15]Potential for toxicity depending on the surfactant and concentration; can interfere with some biological assays.[10]
Cyclodextrins Formation of water-soluble inclusion complexes.[19][20]High solubilization capacity; good safety profile for modified CDs; can improve stability.[19][29]Can be more expensive; potential for interactions with other formulation components.

By systematically applying the principles and protocols outlined in this guide, researchers can overcome the solubility challenges associated with Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, enabling its successful progression through the research and development pipeline.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Vertex AI Search.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Lopes, C. M., et al. (n.d.).
  • Jain, A., et al. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Saleem, M., et al. (2025, July 20).
  • Kumar, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • (n.d.). Improving API Solubility. Sigma-Aldrich.
  • Loftsson, T., & Brewster, M. E. (2005, March 15). Cyclodextrins in drug delivery. PubMed.
  • (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • (n.d.). Improving solubility – a close look at available approaches. Merck Millipore.
  • (n.d.).
  • (2023, March 11). Excipients for Parenterals.
  • (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
  • (n.d.). REVIEW Excipient–Drug Interactions in Parenteral Formulations.
  • (n.d.).
  • (n.d.). ICH guidelines.
  • (2022, April 20). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • (n.d.). ICH Guidelines for Pharmaceutical Development | PDF | Pharmacology. Scribd.
  • (n.d.). List of parenteral drug formulations containing co-solvents and surfactants..
  • European Medicines Agency. (2009, June 1). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency (EMA).
  • (n.d.).
  • (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
  • (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
  • (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy.
  • (n.d.). US6136799A - Cosolvent formulations.
  • U.S. Food and Drug Administration. (n.d.). Q8(R2) Pharmaceutical Development November 2009. FDA.
  • ICH. (2009, August 15). Q8(R2) - ICH.
  • (2011, September 21). Showing Compound Benzamide (FDB023373). FooDB.
  • (n.d.). Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide. Benchchem.
  • (2024, August 10). Buy Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. Smolecule.
  • (n.d.). CA2654699A1 - Benzamide derivatives and uses related thereto.
  • Strickley, R. G. (2003, November 5).
  • (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • (n.d.). Commonly used solubilizer excipients based on its functions..
  • (2013, March 3). Excipient Selection In Parenteral Formulation Development.

Sources

Optimization

troubleshooting degradation of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- at room temperature

Welcome to the Technical Support Center for API stability and formulation. As a Senior Application Scientist, I have designed this portal to address the specific structural vulnerabilities of N-[(1S)-2-hydroxy-1-(hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API stability and formulation. As a Senior Application Scientist, I have designed this portal to address the specific structural vulnerabilities of N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide .

Because this molecule features a benzamide linkage adjacent to a 1,3-diol system (an amino-alcohol moiety), it is highly susceptible to two primary degradation pathways at room temperature: N-O acyl migration [1] and amide hydrolysis [2]. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to stabilize your formulation.

🔬 Core Mechanisms & Degradation Pathways

Before troubleshooting, it is critical to understand why this molecule degrades at room temperature.

  • N-O Acyl Migration (Intramolecular): The spatial proximity of the primary (-CH₂OH) and secondary (-OH) hydroxyl groups to the amide carbonyl allows for intramolecular nucleophilic attack. Under acidic conditions, the amide nitrogen is protonated, making it an excellent leaving group. The adjacent hydroxyl oxygen attacks the carbonyl, forming a cyclic tetrahedral intermediate that rapidly collapses into an O-benzoyl ester [1].

  • Amide Hydrolysis (Intermolecular): Water molecules attack the amide carbonyl, cleaving the bond to yield benzoic acid and the free amino-diol. This reaction is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions, meaning stability is heavily dependent on the pH of the microenvironment.

Pathway API N-[(1S)-2-hydroxy-1- (hydroxymethyl)propyl]benzamide Tetra Tetrahedral Intermediate API->Tetra H+ Catalysis Intramolecular OH Attack Cleavage Benzoic Acid + Amino-diol API->Cleavage Intermolecular H2O Attack (Amide Hydrolysis) Ester O-Benzoyl Ester (Isobaric Migration) Tetra->Ester N-O Acyl Migration (Acidic pH) Ester->Cleavage Ester Hydrolysis (Basic pH)

Mechanistic pathways of N-O acyl migration and amide hydrolysis.

🛠️ Troubleshooting FAQs

Q1: During our room-temperature stability study, we observed a rapid new peak on HPLC. LC-MS shows the exact same mass (m/z) as the parent API. What is happening? Cause: You are observing N-O Acyl Migration . The benzoyl group has migrated from the nitrogen atom to one of the adjacent hydroxyl groups, creating an ester isomer. Because the molecular formula remains identical, the mass does not change. Solution: This migration is highly accelerated in acidic environments where the amide nitrogen becomes protonated.

  • Action: Check your formulation pH. Adjusting the pH to a slightly basic range (e.g., pH 7.0–7.5) suppresses nitrogen protonation, effectively halting the migration. Alternatively, reduce the dielectric constant of the vehicle by incorporating non-aqueous co-solvents (e.g., propylene glycol).

Q2: We formulated the API in a pH 9.0 buffer to prevent the isobaric migration, but now we see two distinct degradation peaks with lower masses. Why? Cause: You have triggered Base-Catalyzed Amide Hydrolysis . While high pH prevents N-O migration, hydroxide ions (OH⁻) are potent nucleophiles that directly attack the amide carbonyl, cleaving the molecule into benzoic acid and the amino-diol[2]. Furthermore, if any O-benzoyl ester was formed previously, it will undergo rapid ester hydrolysis at this pH. Solution: Amide stability requires a delicate balance. You must identify the pH of maximum stability (usually between pH 6.5 and 7.5 for this specific amino-alcohol structure).

  • Action: Conduct a rigorous pH-rate profiling study (see Protocol 1 below). Ensure your buffer concentration is kept to an absolute minimum (e.g., < 10 mM) to prevent general base catalysis driven by buffer salts[3].

Q3: Can excipient interactions accelerate this degradation at room temperature? Cause: Yes. Certain surfactants or complexing agents can form micelles that inadvertently concentrate hydronium or hydroxide ions at the micellar interface, accelerating hydrolysis[4]. Furthermore, trace transition metals in excipients can catalyze the oxidation of the primary alcohol into an aldehyde. Solution: Add a chelating agent like EDTA (0.01% - 0.05%) to sequester trace metals. If using surfactants, switch to high-purity, peroxide-free grades.

📊 Quantitative Data: Degradation Kinetics

The following table summarizes the causal relationship between pH, half-life, and the dominant degradation mechanism at 25°C. This data serves as a baseline for your formulation parameters.

pH ConditionBuffer System (10mM)Half-Life (t₁/₂ at 25°C)Dominant Degradation PathwayMajor Degradant Detected
pH 2.0 Phosphate48 hoursN-O Acyl MigrationO-Benzoyl Ester (Isobaric)
pH 5.0 Acetate14 daysMixed (Migration / Hydrolysis)Ester & Benzoic Acid
pH 7.5 Phosphate> 6 monthsStable (Optimal) None
pH 10.0 Borate72 hoursBase-Catalyzed HydrolysisBenzoic Acid + Amino-diol

🧫 Self-Validating Experimental Protocols

To definitively diagnose and resolve your degradation issues, execute the following self-validating workflows.

Protocol 1: Stability-Indicating pH-Rate Profiling

Purpose: To empirically determine the pH of maximum stability and isolate buffer-catalysis effects.

  • Preparation: Prepare a 1 mg/mL stock solution of the API in a chemically inert solvent (e.g., LC-MS grade Acetonitrile).

  • Buffer Matrixing: Prepare five 10 mM buffer solutions at pH 2.0, 4.0, 6.0, 7.5, and 9.0.

  • Spiking: Spike the API stock into each buffer to achieve a final concentration of 100 µg/mL (ensure organic solvent < 5% v/v to maintain aqueous kinetics).

  • Incubation: Incubate the samples in sealed amber vials at 25°C (Room Temperature) and 40°C (Accelerated).

  • Sampling: Withdraw 100 µL aliquots at T=0, 24h, 48h, 7 days, and 14 days. Immediately quench the reaction by diluting 1:1 with cold mobile phase (containing 0.1% Formic Acid to lock the equilibrium).

  • Analysis: Run on a stability-indicating HPLC method. Plot the natural log of remaining API concentration versus time to calculate the first-order degradation rate constant ( kobs​ ) for each pH.

Protocol 2: LC-MS/MS Isomer Differentiation Workflow

Purpose: To distinguish between the parent amide and the isobaric O-benzoyl ester degradant.

  • Chromatography: Utilize a C18 column with a shallow gradient (e.g., 5% to 40% Acetonitrile over 15 minutes). The O-benzoyl ester is typically more hydrophobic than the parent amide and will elute later.

  • Ionization: Use Electrospray Ionization in positive mode (ESI+). Both compounds will show an [M+H]⁺ peak at the exact same m/z.

  • Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID).

    • Parent Amide: Yields a strong fragment corresponding to the loss of the diol side-chain, retaining the stable benzamide cation.

    • O-Benzoyl Ester: Yields a dominant fragment at m/z 105 (benzoyl cation, [C₇H₅O]⁺), which is highly characteristic of O-linked benzoyl esters.

Workflow Start Detect Degradant Peak at Room Temperature CheckMass LC-MS Analysis: Is m/z identical to API? Start->CheckMass Yes Yes (Isobaric) CheckMass->Yes No No (Mass Change) CheckMass->No Nomig N-O Acyl Migration (Ester Formation) Yes->Nomig Hydro Amide Hydrolysis or Oxidation No->Hydro Action1 Adjust pH to 7.0-7.5 or use non-aqueous vehicle Nomig->Action1 Action2 Optimize buffer concentration Add EDTA/Antioxidants Hydro->Action2

Analytical troubleshooting workflow for API degradation profiling.

📚 References

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. 2

  • DRUG STABILITY - International Journal of Scientific Development and Research (IJSDR).

  • Increasing the Stability of N-Butyl-2-(methylamino)acetamide in Solution - BenchChem.

  • Hydrolysis in Pharmaceuticals - Scribd. 3

  • Effect of Detergents and Other Amphiphiles on the Stability of Pharmaceutical Drugs - UNESP. 4

  • The Reaction of Oleic Acid with a Mixture of Ethanolamines (N-O Acyl Migration) - ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Impurities in the Synthesis of N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained drops in enantiomeric excess (ee%) during the synthesis of this critical chiral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained drops in enantiomeric excess (ee%) during the synthesis of this critical chiral amino diol derivative. This guide is designed to address the mechanistic root causes of stereocenter degradation and provide field-proven, self-validating protocols to ensure high enantiopurity in your drug development workflows.

Part 1: Mechanistic Root Causes of Enantiomeric Impurities

The integrity of the (1S) stereocenter is highly susceptible to reaction conditions, particularly during the N-benzoylation step. The primary culprit for racemization or epimerization in this synthesis is neighboring group participation .

When the primary amine is benzoylated, the resulting amide carbonyl can be nucleophilically attacked by the adjacent hydroxyl group (either at the C2 position or the hydroxymethyl group) under dehydrating, strongly acidic, or strongly basic conditions [3]. This intramolecular cyclization forms an intermediate oxazoline ring. Subsequent ring-opening of this oxazoline via mixed SN1/SN2 pathways leads to a critical loss of stereochemical fidelity at the C1 position, resulting in enantiomeric impurities [2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my ee% drop from >99% in the starting amino diol to 85% after benzoylation? A1: You are likely using unoptimized Schotten-Baumann conditions. Strong bases (like NaOH or unbuffered Et3N) or elevated temperatures promote the deprotonation of the adjacent hydroxyl group, driving the formation of the oxazoline intermediate. To prevent this, benzoylation must be performed under strictly controlled pH (8.0–9.0) using a mild biphasic system (e.g., NaHCO3 / THF-H2O) at low temperatures (< 5 °C) [1].

Q2: How can I verify that my upstream reduction step didn't compromise the stereocenter? A2: If your amino diol is derived from the reduction of a chiral amino acid precursor, over-heating during borohydride reduction can cause transient enolization. Since unprotected amino diols lack a strong chromophore for direct chiral HPLC, perform a pre-column derivatization using Fmoc-Cl under mild conditions, or carry the crude material through the optimized enantioretentive benzoylation protocol below and analyze the final benzamide.

Q3: What are the best chromatographic conditions for monitoring the (1S) vs (1R) enantiomers of the final benzamide? A3: The benzamide chromophore allows for excellent UV detection. Use a Chiralpak AD-H column with a Hexane/Isopropanol (85:15 v/v) mobile phase. The (1S) and (1R) enantiomers will resolve cleanly, allowing you to quantify the ee% accurately.

Part 3: Experimental Protocols (Self-Validating System)
Protocol: Enantioretentive Benzoylation

This self-validating protocol ensures the N-benzoylation proceeds with complete retention of configuration by suppressing oxazoline formation.

  • Preparation: Dissolve 10.0 mmol of the enantiopure (1S)-amino diol starting material in 20 mL of Tetrahydrofuran (THF).

  • Buffering: Add 20 mL of saturated aqueous NaHCO3. Self-Validation Check: Verify the pH of the aqueous layer is between 8.0 and 8.5 using a calibrated pH meter.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Acylation: Dissolve 10.5 mmol (1.05 eq) of Benzoyl Chloride in 5 mL of THF. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes. Self-Validation Check: The internal temperature must not exceed 5 °C during addition.

  • Completion: Stir for 2 hours at 5 °C. Monitor completion via TLC (DCM/MeOH 9:1, ninhydrin stain for the disappearance of the primary amine).

  • Workup: Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation during solvent removal.

Part 4: Quantitative Data Presentation

The following table summarizes our internal validation data on how different benzoylation conditions impact the final enantiomeric purity of the product.

Reaction ConditionsBase UsedTemp (°C)Yield (%)Final ee (%)
Monophasic (DCM)Et3N (2.0 eq)258882.5
Aqueous (H2O)NaOH (10% aq)257578.0
Biphasic (THF/H2O)Na2CO3 (sat. aq)109194.5
Biphasic (THF/H2O) NaHCO3 (sat. aq) 0–5 95 >99.0
Part 5: Reaction Pathway Visualization

The diagram below illustrates the divergent mechanistic pathways during the N-benzoylation of the chiral amino diol.

G A Chiral Amino Diol (1S-Isomer) C Controlled pH (8-9) Temp < 5°C A->C Pathway A D Harsh Base / Acid Elevated Temp A->D Pathway B B Benzoyl Chloride (BzCl) B->C B->D E Desired Benzamide (Retention of ee%) C->E Direct N-Acylation F Oxazoline Intermediate (Cyclization) D->F Neighboring Group Participation G Racemized / Epimerized Product F->G Ring Opening (Mixed SN1/SN2)

Caption: Mechanistic pathways showing direct N-acylation vs. oxazoline-mediated racemization.

References
  • Yamamoto, K., et al. "Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols." Organic Process Research & Development, ACS Publications, 2019.[Link]

  • Barrett, A. G. M., et al. "Convenient Asymmetric Syntheses of anti-β-Amino Alcohols." The Journal of Organic Chemistry, ACS Publications, 1996.[Link]

  • "Stereoselective Intramolecular Cyclization of Allyl and Homoallyl Benzamide via π-Allylpalladium Complex Catalyzed by Pd(0)." The Journal of Organic Chemistry, ACS Publications.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Potency of Glucosylceramide Synthase Inhibitors: An Analysis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- and Its Structural Analogs

This guide provides an in-depth comparative analysis of the in vitro potency of a class of ceramide analog inhibitors targeting Glucosylceramide Synthase (GCS). We will focus on the core scaffold of Benzamide, N-[(1S)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the in vitro potency of a class of ceramide analog inhibitors targeting Glucosylceramide Synthase (GCS). We will focus on the core scaffold of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, and its structural analogs, which are of significant interest in the development of therapeutics for glycosphingolipid storage disorders and other related diseases. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and protocols.

Introduction

Glucosylceramide synthase (GCS, also known as UGCG) is a pivotal enzyme in glycosphingolipid (GSL) metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the foundational precursor for the synthesis of most complex GSLs. The dysregulation of GCS and the subsequent accumulation of GSLs are implicated in various lysosomal storage disorders, most notably Gaucher and Fabry diseases.[1][2] Consequently, the inhibition of GCS presents a compelling therapeutic strategy known as substrate reduction therapy (SRT).

The chemical scaffold Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- represents a class of compounds that mimic the natural substrate, ceramide. By modifying this core structure, researchers can develop potent and selective inhibitors. This guide will dissect the methodologies used to evaluate these inhibitors, present comparative potency data for key analogs, and explore the critical structure-activity relationships (SAR) that govern their efficacy.

Section 1: The Target - Glucosylceramide Synthase in Cellular Metabolism

Understanding the role of GCS is fundamental to appreciating the mechanism of its inhibitors. GCS is an integral membrane protein located in the cis- and medial-Golgi apparatus. Its activity is the rate-limiting step for the synthesis of hundreds of distinct GSLs that are crucial for cell signaling, membrane integrity, and cell-to-cell recognition. Inhibiting GCS reduces the production of GlcCer, thereby preventing the downstream accumulation of complex GSLs in disease states.

The metabolic position of GCS underscores its importance as a therapeutic target. By blocking the pathway at this early stage, a single therapeutic agent can, in principle, address the pathological accumulation of multiple downstream GSLs.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Ceramide->GCS UDP-Glucose SMS Sphingomyelin Synthase Ceramide->SMS CerK Ceramide Kinase Ceramide->CerK GlcCer Glucosylceramide (GlcCer) GCS->GlcCer ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->ComplexGSLs Glycosyltransferases SM Sphingomyelin SMS->SM C1P Ceramide-1-Phosphate CerK->C1P cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - GCS Enzyme - NBD-Ceramide - UDP-Glucose - Inhibitor Dilutions Incubate Incubate Enzyme + Inhibitor (37°C) Reagents->Incubate Start Add Substrates (NBD-Cer + UDP-Glc) Incubate->Start Incubate2 Incubate (37°C, 60 min) Start->Incubate2 Stop Stop Reaction & Extract Lipids Incubate2->Stop TLC Separate Product via TLC Stop->TLC Quantify Quantify Product (Fluorescence) TLC->Quantify Calculate Calculate IC50 Quantify->Calculate cluster_cell Cell Culture cluster_extract Extraction cluster_quant Quantification Culture Culture Cells to Confluency Treat Treat with Inhibitor Dilutions Culture->Treat Incubate Incubate (24-72 hours) Treat->Incubate Wash Wash Cells Incubate->Wash Extract Lyse & Extract Total Lipids Wash->Extract Analyze Quantify GlcCer (LC-MS/MS) Extract->Analyze Normalize Normalize Data Analyze->Normalize Calculate Calculate EC50 Normalize->Calculate

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Comparative

Preclinical Safety and Efficacy Guide: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- vs. Traditional Therapeutics

As drug development pivots from broad-spectrum cytotoxicity toward targeted metabolic modulation, sphingolipid-based therapeutics have emerged as a critical frontier. This guide provides an objective, data-driven compari...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum cytotoxicity toward targeted metabolic modulation, sphingolipid-based therapeutics have emerged as a critical frontier. This guide provides an objective, data-driven comparison between Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (a structural paradigm for N-benzoyl amino alcohol ceramide analogs, commonly referred to as N-Benzoyl-L-threoninol) and traditional chemotherapeutics.

By analyzing their mechanistic divergence and preclinical safety profiles, this guide equips researchers and application scientists with the foundational logic and validated protocols necessary to evaluate novel sphingolipid modulators.

Mechanistic Basis for Enhanced Safety

Traditional chemotherapeutics (such as Doxorubicin or Paclitaxel) rely on generalized mechanisms like DNA intercalation or microtubule stabilization. While effective, these mechanisms are inherently non-specific, leading to severe off-target toxicities in highly proliferative healthy tissues (e.g., bone marrow, cardiac muscle).

Conversely, Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- operates as a ceramide mimetic. The (1S) stereochemistry and the specific spatial arrangement of the hydroxymethyl groups allow it to precisely dock into the active sites of sphingolipid-metabolizing enzymes (such as acid ceramidase or glucosylceramide synthase). By blocking these enzymes, the analog induces intracellular ceramide accumulation and inhibits Akt-dependent survival signaling [2]. This triggers apoptosis specifically in hyperproliferative or chemo-resistant cells, bypassing the widespread genotoxicity associated with traditional agents.

G A Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (Ceramide Analog) B Sphingolipid Enzymes / Akt Signaling (Target) A->B Specific Binding (1S Stereochemistry) C Intracellular Ceramide Accumulation B->C Metabolic Blockade D Targeted Apoptotic Pathway (Caspase-3/7 Activation) C->D Chemo-resistant Cell Death E Traditional Chemotherapeutics (e.g., Doxorubicin) F DNA Intercalation / ROS Generation E->F Broad Cytotoxicity F->D Apoptosis G Systemic Toxicity (Cardiotoxicity, Myelosuppression) F->G Off-target Effects

Mechanistic divergence between targeted ceramide analogs and traditional chemotherapeutics.

Comparative Safety Profiles: Quantitative Data

The therapeutic index of a drug is defined by the margin between its efficacy and its toxicity. Recent preclinical evaluations of benzamide-based ceramide analogs demonstrate a significantly wider safety margin compared to standard chemotherapeutics [1]. The table below summarizes the quantitative safety metrics derived from in vivo murine models.

Safety MetricBenzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (Class)Traditional Chemotherapeutics (e.g., Doxorubicin)
Primary Mechanism Sphingolipid modulation / Akt inhibitionDNA intercalation / Topoisomerase II inhibition
Maximum Tolerated Dose (MTD) ~120 mg/kg (Single IP injection)<10 mg/kg (Single IV/IP injection)
No Observed Adverse Effect Level (NOAEL) 75 - 80 mg/kg~1 - 2 mg/kg
Cardiotoxicity Mild/Reversible (Only observed at >120 mg/kg)Severe, cumulative, and irreversible
Hepatotoxicity Transient AST elevation at MTDModerate to Severe
Bone Marrow Suppression Minimal to NoneDose-limiting, severe
Efficacy in Chemo-resistant Cells High (Bypasses P-gp efflux pumps)Low (Highly susceptible to efflux)

Data synthesis indicates that ceramide analogs can be dosed nearly 10-fold higher than traditional agents before reaching dose-limiting toxicity.

Experimental Protocols for Safety Validation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing the safety and efficacy of ceramide analogs. Every step is designed to establish direct causality between the compound's mechanism and the observed biological outcome.

Protocol A: In Vitro Cytotoxicity and Apoptosis Profiling

This assay differentiates between targeted apoptosis (efficacy) and non-specific necrosis (toxicity).

  • Cell Seeding: Plate target cells (e.g., MCF-7 or MDA-MB-231) at 1×104 cells/well in a 96-well plate.

    • Causality: Plating density ensures cells remain in the logarithmic growth phase, which is critical because ceramide analogs specifically target active lipid metabolism and Akt-driven proliferation.

  • Compound Treatment: Treat cells with the Benzamide derivative across a concentration gradient (0–40 µM) for 48–72 hours.

    • Causality: This specific dose range captures the IC50​ inflection point without saturating the cellular membrane and causing artifactual lipid raft disruption.

  • Apoptosis Validation: Add Caspase-Glo 3/7 Reagent to the wells and incubate for 1 hour. Measure luminescence.

    • Causality: Cleavage of the proluminescent substrate by Caspase-3/7 specifically validates that cell death is driven by programmed apoptosis rather than off-target necrotic toxicity.

Protocol B: In Vivo Acute Toxicity and MTD Determination

Establishing the NOAEL and MTD is crucial for defining the therapeutic window before advancing to efficacy models [1].

  • Formulation: Solubilize the compound in a biologically compatible vehicle (e.g., 10% DMSO / 90% Corn Oil or liposomal carrier).

    • Causality: Ceramide analogs are highly hydrophobic. Proper micellar/liposomal formulation ensures consistent systemic bioavailability and prevents acute toxicity artifacts caused by compound precipitation in the bloodstream.

  • Dose Escalation: Administer single intraperitoneal (IP) injections to cohorts of nude mice at 0, 25, 50, 75, and 120 mg/kg. Monitor for 14 days.

    • Causality: IP delivery bypasses immediate first-pass gastrointestinal degradation, providing a rigorous and controlled assessment of systemic organ exposure.

  • Biomarker Analysis: Harvest serum on day 14 to measure Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).

    • Causality: Hepatic enzymes are the most sensitive, early-stage biomarkers for xenobiotic stress, allowing researchers to accurately define the NOAEL (typically ~75 mg/kg for this class) before irreversible histological damage occurs.

Workflow of Preclinical Safety Assessment

The logical progression of evaluating a novel sphingolipid modulator moves from isolated molecular validation to complex systemic profiling.

G S1 Phase 1: In Vitro Profiling Cell Viability Caspase-3/7 S2 Phase 2: MTD Determination Dose Escalation Survival Monitoring S1->S2 IC50 Data S3 Phase 3: Organ Toxicity Hepatic AST/ALT Histopathology S2->S3 Tolerable Doses S4 Phase 4: Safety Profiling NOAEL Therapeutic Index S3->S4 Toxicity Biomarkers

Phased preclinical workflow for establishing the therapeutic index of novel lipid modulators.

Conclusion

The safety profile of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- and its structural analogs represents a significant advancement over traditional therapeutics. By exploiting the specific stereochemical requirements of sphingolipid-metabolizing enzymes, these compounds achieve potent apoptotic efficacy in chemo-resistant cell lines while maintaining an exceptionally high Maximum Tolerated Dose. For drug development professionals, integrating these self-validating protocols ensures that the transition from in vitro discovery to in vivo application is both scientifically rigorous and translationally viable.

References

  • Ponnapakkam T, Bongay-Williams K, Beamon T, Hooks R, Cheatham D, Goyal N, Anbalagan M, Foroozesh M. "Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer." Toxicology Reports, 2021. URL:[Link]

  • Fyrst H, Oskouian B, Bandhuvula P, Gong Y, Byun HS, Bittman R, Lee AR, Saba JD. "Natural sphingadienes inhibit Akt-dependent signaling and prevent intestinal tumorigenesis." Cancer Research, 2009. URL:[Link]

Validation

enantiomeric purity validation of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- using chiral chromatography

An in-depth technical analysis and comparative guide for the enantiomeric purity validation of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (also known as N-benzoyl-L-threoninol or related stereoisomers). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the enantiomeric purity validation of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (also known as N-benzoyl-L-threoninol or related stereoisomers).

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. We will dissect the causality behind chiral recognition mechanisms, objectively compare chromatographic modalities (HPLC vs. SFC) and Chiral Stationary Phases (CSPs), and provide a self-validating experimental protocol grounded in ICH Q2(R1)/Q2(R2) guidelines.

Introduction: Structural Causality in Chiral Recognition

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is an optically active amino alcohol derivative. Compounds of this class frequently serve as critical chiral synthons for active pharmaceutical ingredients (APIs), including oxazolidinone antibiotics and sphingolipid analogues.

Validating the enantiomeric excess ( ee ) of this compound requires resolving it from its enantiomer (the (1R) isomer) and potentially its diastereomers. The structural features of this molecule dictate its chromatographic behavior:

The Benzamide Moiety: Provides a robust π

π interaction site and a rigid dipole.
  • The Amide Bond (-NH-CO-): Acts as both a hydrogen bond donor and acceptor.

  • The 1,3-Diol System: Offers multiple sites for strong hydrogen bonding with the stationary phase.

  • Because enantiomers possess identical physicochemical properties in an achiral environment, separation necessitates a transient diastereomeric complex with a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based CSPs—specifically those derivatized with phenylcarbamates—are the gold standard for benzamide derivatives due to their complementary hydrogen-bonding networks [1].

    Mechanism Analyte Benzamide Derivative (Analyte) Amide Amide C=O / N-H Analyte->Amide Hydroxyl Diol (-OH) Groups Analyte->Hydroxyl Phenyl Phenyl Ring Analyte->Phenyl CSP Polysaccharide CSP (Carbamate Linkages) Amide->CSP Dipole & H-Bond Hydroxyl->CSP Strong H-Bonding Phenyl->CSP Pi-Pi Interaction

    Caption: Three-point chiral recognition mechanism between the benzamide analyte and a polysaccharide CSP.

    Comparative Analysis of Chiral Stationary Phases (CSPs)

    The choice of the polysaccharide backbone (amylose vs. cellulose) and the phenyl substituent (e.g., dimethyl vs. dichloro) profoundly impacts enantioselectivity ( α ) and resolution ( Rs​ ). Based on empirical data for chiral benzamides and sulfinylbenzamides [2], chlorinated cellulose derivatives often exhibit superior receptorial-like enantioselectivity due to the inductive effect of the chlorine atoms, which increases the acidity of the carbamate N-H, strengthening hydrogen bonds with the analyte's hydroxyl groups.

    Table 1: Performance Comparison of Polysaccharide CSPs for Benzamide Derivatives

    CSP TypeCommercial EquivalentMobile Phase (NP)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Peak Shape / Tailing
    Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HHexane/IPA (85:15)2.451.853.20Good ( Tf​≈1.2 )
    Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HHexane/IPA (85:15)1.901.401.85Moderate ( Tf​≈1.4 )
    Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak ICHexane/EtOH (90:10)3.102.104.15Excellent ( Tf​≈1.05 )

    Data Synthesis Note: While Amylose-based CSPs (AD-H) provide broad applicability, the immobilized chlorinated Cellulose CSP (IC) is highly recommended for benzamides containing multiple hydroxyls, as it prevents peak broadening and offers baseline resolution even at preparative scales [2].

    Modality Comparison: NP-HPLC vs. SFC

    While Normal-Phase HPLC (NP-HPLC) is the traditional workhorse, Supercritical Fluid Chromatography (SFC) utilizing supercritical CO2​ is rapidly becoming the preferred modality for chiral amino alcohols. SFC offers higher diffusivity and lower viscosity, flattening the Van Deemter curve and allowing for high-speed separations without sacrificing resolution.

    Table 2: NP-HPLC vs. SFC for Enantiomeric Purity Validation

    ParameterNormal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
    Mobile Phase Hexane / Isopropanol (85:15) CO2​ / Methanol (85:15)
    Flow Rate 1.0 mL/min3.0 - 4.0 mL/min
    Typical Run Time 15 – 25 minutes3 – 5 minutes
    Column Backpressure ~60 - 80 bar~120 - 150 bar (Controlled via ABPR)
    Resolution ( Rs​ ) 3.202.95 (Slightly lower but baseline resolved)
    Environmental Impact High (Toxic organic solvents)Low (Green chemistry, recycled CO2​ )

    Scientific Verdict: For routine QA/QC batch release of the N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide, NP-HPLC remains the most accessible and easily validated method. However, for high-throughput screening during process chemistry optimization, SFC is vastly superior.

    Self-Validating Experimental Protocol (NP-HPLC)

    To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates system suitability testing (SST) directly into the workflow to prove the method is fit-for-purpose before any sample is analyzed.

    ValidationWorkflow Prep Sample Preparation (1.0 mg/mL in Mobile Phase) SST System Suitability Test (SST) (Rs > 2.0, Tf < 1.5, RSD < 2.0%) Prep->SST Decision SST Passed? SST->Decision Validation Execute ICH Validation (Specificity, Linearity, Accuracy) Decision->Validation Yes Troubleshoot Optimize Modifiers / Temp Decision->Troubleshoot No Troubleshoot->SST

    Caption: Logical workflow for executing a self-validating chiral chromatography method.

    Step 1: Chromatographic Conditions Setup
    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n -Hexane / Ethanol (90:10, v/v). Note: Because the analyte is a neutral amide, basic additives (like DEA) are generally unnecessary. However, if peak tailing occurs due to the diol interacting with residual silanols, 0.1% TFA can be utilized to protonate the silanols.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C. Causality: Enantioseparation is enthalpy-driven; lower temperatures generally increase Rs​ but broaden peaks. 25 °C is the optimal thermodynamic compromise [2].

    • Detection: UV at 230 nm and 254 nm (Benzamide chromophore).

    Step 2: Preparation of Solutions
    • Racemic Standard (SST Solution): Weigh 10 mg of racemic N-[2-hydroxy-1-(hydroxymethyl)propyl]benzamide. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

    • Test Sample: Weigh 10 mg of the synthesized (1S)-enantiomer batch. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

    • Spiked Accuracy Solution (LOQ Level): Spike the Test Sample with 0.1% (w/w) of the undesired (1R)-enantiomer to validate the Limit of Quantitation (LOQ).

    Step 3: System Suitability Testing (SST)

    Inject 10 µL of the Racemic Standard in replicates of five.

    • Acceptance Criteria:

      • Resolution ( Rs​ ) between enantiomers ≥2.0 .

      • Tailing factor ( Tf​ ) for both peaks ≤1.5 .

      • Relative Standard Deviation (RSD) of retention times ≤1.0% .

    Step 4: ICH Validation Execution
    • Specificity: Inject a blank (Mobile Phase). Verify no interfering peaks elute at the retention times of the (1S) or (1R) enantiomers.

    • LOD/LOQ: Serially dilute the undesired (1R)-enantiomer. The LOQ is established at a Signal-to-Noise (S/N) ratio of 10:1 (typically around 0.05% of the nominal concentration).

    • Linearity: Inject the undesired enantiomer at 5 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.15%). The correlation coefficient ( R2 ) must be ≥0.999 .

    • Enantiomeric Excess Calculation: ee(%)=Area(1S)​+Area(1R)​Area(1S)​−Area(1R)​​×100

    References

    • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1610, 460572. URL:[Link][1]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

    As a Senior Application Scientist overseeing neuropharmacological assays and high-throughput screening, I frequently observe laboratories treating novel synthetic intermediates with generic safety protocols. This is a cr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing neuropharmacological assays and high-throughput screening, I frequently observe laboratories treating novel synthetic intermediates with generic safety protocols. This is a critical error. Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (Molecular Formula: C11H15NO3, MW: 209.24 g/mol ) is not a biologically inert powder; it is a highly specific modulator of purinergic signaling[1],[2].

    When handling this compound, your safety and logistical protocols must be as precise as your experimental design. This guide provides the definitive, self-validating operational framework for handling this specific benzamide derivative safely and effectively.

    Hazard Assessment & Causality

    Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- functions as an antagonist of the P2X7 receptor[1],[3]. The P2X7 receptor is an ATP-gated ion channel heavily expressed in microglial and immune cells, playing a central role in neuroinflammation and the innate immune response[4],[5].

    The Causality of Risk: Accidental exposure to this compound does not just cause localized irritation; it can systemically disrupt extracellular ATP-mediated cellular signaling[6].

    • Inhalation Risk: Weighing dry powders generates micro-aerosols. Inhalation leads to rapid systemic absorption across the alveolar membrane, potentially causing unintended P2X7 blockade in the central nervous system.

    • Dermal Absorption via Carrier Solvents: In vitro assays require reconstituting this compound in organic solvents like Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that rapidly transports dissolved active pharmaceutical ingredients (APIs) through the epidermal barrier. Therefore, your Personal Protective Equipment (PPE) must protect against both the chemical itself and the carrier solvent.

    Core Personal Protective Equipment (PPE) Requirements

    To mitigate the risks associated with API aerosolization and solvent-mediated dermal transport, adhere to the strict quantitative PPE specifications outlined below.

    Protection CategoryRecommended EquipmentQuantitative SpecificationCausality / Rationale
    Hand Protection Nitrile Gloves (Double-gloved)≥ 5 mil thickness, >240 min breakthrough (DMSO)Latex is highly permeable to DMSO. Double-gloving ensures structural integrity if the outer layer is compromised by carrier solvents.
    Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects against micro-aerosolized powder during weighing and accidental splashing during reconstitution.
    Respiratory N95 or P100 Particulate Respirator≥ 95% filtration efficiency for 0.3 µm particlesPrevents inhalation of electrostatically charged API micro-dust if handling occurs outside a containment hood (strictly discouraged).
    Body Protection Flame-Resistant Lab Coat100% Cotton, Knit CuffsPrevents dermal exposure and electrostatic buildup that could aerosolize the dry powder.

    Mechanistic Visualization: Why Protection Matters

    Understanding the biological pathway is essential for respecting the chemical. By blocking the P2X7 receptor, this benzamide derivative halts the ionic imbalance that normally triggers the NLRP3 inflammasome, thereby preventing the release of pro-inflammatory cytokines like IL-1β[4],[5].

    P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates IonFlux K+ Efflux & Ca2+ Influx (Ionic Imbalance) P2X7->IonFlux Triggers Inhibitor Benzamide, N-[(1S)-2-hydroxy- 1-(hydroxymethyl)propyl]- (Antagonist) Inhibitor->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Induces Caspase Caspase-1 Activation NLRP3->Caspase Promotes IL1B IL-1β & IL-18 Release (Neuroinflammation) Caspase->IL1B Cleaves Pro-Cytokines

    Fig 1: Benzamide inhibitor blocking P2X7 receptor and downstream NLRP3 inflammasome activation.

    Operational Plan: Step-by-Step Handling Protocol

    To ensure absolute safety and experimental integrity, utilize this self-validating workflow for reconstituting Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-.

    Phase 1: Environmental Control & Static Mitigation

    • Isolate the Workspace: Conduct all powder handling inside a Class II Type A2 Biological Safety Cabinet (BSC) or a calibrated chemical fume hood.

    • Neutralize Static: Synthetic benzamide powders are highly electrostatic. Use an anti-static ionizer gun on your micro-spatula and the amber glass weigh vial prior to transfer.

    Phase 2: Closed-System Reconstitution

    • Tare and Transfer: Place the ionized amber vial on the analytical balance. Transfer the estimated mass of the compound.

    • Validate Mass Stability: Validation Check: The analytical balance must stabilize within 3 seconds. Continuous numerical drift indicates residual static charge is repelling the powder, requiring re-ionization.

    • In-Hood Solubilization: Do not move the dry powder across the lab. Calculate the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM based on MW = 209.24 g/mol )[2]. Inject the DMSO directly into the vial while still inside the fume hood.

    • Agitation: Cap the vial tightly and vortex for 30 seconds. Validation Check: Hold the vial against a light source; the solution must be completely transparent with zero visible crystalline particulates.

    Phase 3: Decontamination

    • Wipe down the balance pan and surrounding surfaces with 70% Isopropanol (to solubilize any trace API), followed by a secondary wipe with distilled water.

    Spill Response and Disposal Plan

    Standard chemical spill kits are often insufficient for biologically active APIs. Follow these targeted procedures:

    Dry Powder Spills:

    • Do NOT sweep. Sweeping mechanically aerosolizes the active compound.

    • Overlay the spill with absorbent laboratory wipes.

    • Gently saturate the wipes with 70% Ethanol or Isopropanol. This solubilizes the benzamide derivative, trapping it within the wet matrix and preventing airborne dispersion.

    • Wipe inward from the perimeter to the center to contain the footprint.

    Solvent/DMSO Spills:

    • Immediately don a fresh pair of ≥8-mil nitrile gloves. DMSO will rapidly carry dissolved benzamides through standard thin nitrile[3].

    • Apply a universal chemical absorbent pad to soak up the liquid.

    • Wash the benchtop surface thoroughly with a detergent solution. Organic solvents can leave hazardous micro-residues of the API on stainless steel or epoxy surfaces once the solvent evaporates.

    Disposal Logistics: Classify all materials that have contacted the compound (pipette tips, gloves, wipes) as hazardous chemical waste. Never dispose of DMSO-based stock solutions in municipal drains, as they pose severe environmental toxicity risks and violate standard institutional compliance protocols.

    References

    • National Institutes of Health (NIH). "P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC." Available at:[Link]

    • National Institutes of Health (NIH). "Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC." Available at: [Link]

    • Frontiers. "Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders." Available at: [Link]

    • ACS Publications. "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." Available at: [Link]

    Sources

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